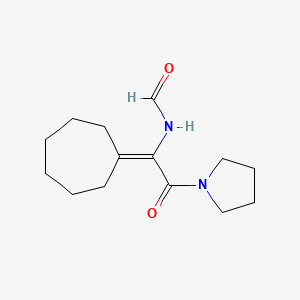![molecular formula C9H20O7S2 B14341730 [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid CAS No. 104808-88-0](/img/structure/B14341730.png)
[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid is a chemical compound that combines a cyclopentyl ring with a hydroxyethyl group and a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid typically involves the reaction of cyclopentanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 1-2 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules and as a protecting group for alcohols.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving sulfonate esters. It may also serve as a model compound for investigating the metabolism of sulfonate-containing molecules.
Medicine
In medicine, this compound has potential applications as a drug intermediate. Its unique structure may allow for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used as a catalyst or additive in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the methanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: A simple cyclopentyl alcohol that lacks the methanesulfonate group.
Methanesulfonic acid: A strong acid that lacks the cyclopentyl and hydroxyethyl groups.
Ethyl methanesulfonate: A compound with a similar methanesulfonate group but different alkyl chain.
Uniqueness
[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid is unique due to its combination of a cyclopentyl ring, hydroxyethyl group, and methanesulfonate group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
104808-88-0 |
|---|---|
Formule moléculaire |
C9H20O7S2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
[2-(2-hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C8H16O4S.CH4O3S/c1-13(10,11)12-8-4-2-3-7(8)5-6-9;1-5(2,3)4/h7-9H,2-6H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
NFOIKZPHGQKNAA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)OC1CCCC1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


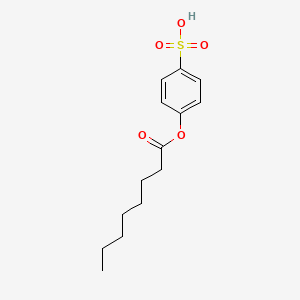
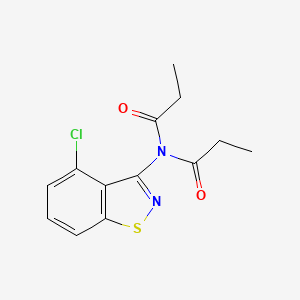
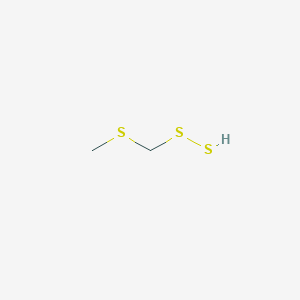

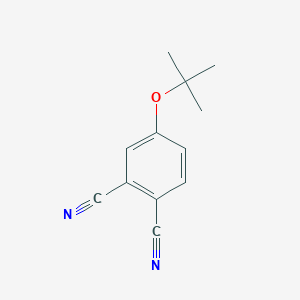

![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)


![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
